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Compound of Interest

Compound Name: 1-tert-Butyl-2-nitrobenzene

Cat. No.: B159248 Get Quote

Abstract
1-tert-butyl-2-nitrobenzene (CAS No. 1886-57-3) is a sterically hindered and electronically

polarized aromatic compound that serves as a versatile intermediate in modern organic

synthesis.[1][2] The strategic placement of a bulky tert-butyl group adjacent to a strongly

electron-withdrawing nitro moiety imparts unique reactivity, steering reaction pathways and

enabling the synthesis of complex molecular architectures. This guide provides an in-depth

analysis of its synthesis, core reactivity, and key applications, with a focus on its pivotal role as

a precursor to 2-tert-butylaniline and its emerging utility in transition metal-catalyzed cross-

coupling reactions. Detailed experimental protocols, mechanistic insights, and quantitative data

are presented for researchers, chemists, and professionals in the pharmaceutical and materials

science industries.

Physicochemical & Spectroscopic Profile
1-tert-butyl-2-nitrobenzene is characterized by the molecular formula C₁₀H₁₃NO₂ and a

molecular weight of 179.22 g/mol .[2][3] The interplay between the electron-donating, sterically

demanding tert-butyl group and the electron-withdrawing nitro group defines its chemical

behavior.
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Property Value Reference

CAS Number 1886-57-3 [2]

Molecular Formula C₁₀H₁₃NO₂ [2]

Molecular Weight 179.22 g/mol [3]

IUPAC Name 1-(tert-butyl)-2-nitrobenzene [1]

Flash Point ~101.6 °C [4]

Refractive Index ~1.521 [4]

Boiling Point 387.7 K at 0.013 bar [5]

Spectroscopic data for 1-tert-butyl-2-nitrobenzene can be found in public databases such as

the NIST Chemistry WebBook, which includes IR and mass spectrometry data.[2][5]

Synthesis of 1-tert-butyl-2-nitrobenzene: A Strategic
Approach
Direct nitration of tert-butylbenzene predominantly yields the para-substituted isomer, with only

a small amount of the ortho product, due to the significant steric hindrance imposed by the tert-

butyl group.[6][7] To achieve a high yield of the ortho isomer, a strategy involving a reversible

blocking group is employed. Sulfonation is an ideal choice for this purpose.

The workflow involves three key stages: para-sulfonation to block the most reactive site, ortho-

nitration, and subsequent desulfonation to yield the desired product.[8]
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Step 1: Reversible Blocking

Step 2: Directed Nitration

Step 3: Deprotection
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 HNO₃ / H₂SO₄ 
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 Dilute H₂SO₄ / Heat 
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Caption: Synthesis workflow for 1-tert-butyl-2-nitrobenzene.

Experimental Protocol: Ortho-Nitration via Reversible
Sulfonation[8]

Sulfonation: tert-Butylbenzene is treated with fuming sulfuric acid (H₂SO₄·SO₃) at a

controlled temperature. The bulky tert-butyl group directs the sulfonyl group (–SO₃H)

primarily to the para position, yielding 4-tert-butylbenzenesulfonic acid.

Nitration: The resulting sulfonic acid is subjected to nitration using a standard mixture of nitric

acid (HNO₃) and sulfuric acid (H₂SO₄). With the para position blocked, the nitronium ion
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(NO₂⁺) electrophile is directed to the available ortho positions.

Desulfonation: The nitro-substituted sulfonic acid is heated in the presence of dilute aqueous

sulfuric acid. This step reverses the sulfonation, removing the –SO₃H group and yielding the

final product, 1-tert-butyl-2-nitrobenzene. The product is then isolated and purified using

standard techniques like distillation or chromatography.

Core Reactivity and Synthetic Applications
The synthetic utility of 1-tert-butyl-2-nitrobenzene stems from the reactivity of the nitro group

and its influence on the aromatic ring.

Pillar Application: Reduction to 2-tert-Butylaniline
The most significant application of 1-tert-butyl-2-nitrobenzene is its reduction to 2-tert-

butylaniline.[9] This transformation is critical as 2-tert-butylaniline is a valuable building block

for synthesizing pharmaceuticals, agrochemicals, and specialized polymers where steric bulk

near a reactive amine is required.[10][11]

1-tert-Butyl-2-nitrobenzene 2-tert-Butylaniline
   Reduction Conditions

(e.g., Sn/HCl or H₂/Pd-C)

Click to download full resolution via product page

Caption: Reduction of the nitro group to form a primary amine.

Experimental Protocol: Catalytic Hydrogenation
Setup: A solution of 1-tert-butyl-2-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl

acetate) is placed in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd-

C, 5-10 mol%) is added.

Reaction: The vessel is purged with nitrogen and then filled with hydrogen gas (H₂) to the

desired pressure (typically 1-4 atm). The mixture is stirred vigorously at room temperature.

Monitoring: The reaction progress is monitored by observing hydrogen uptake or by

analytical techniques like TLC or GC-MS.
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Workup: Upon completion, the catalyst is carefully filtered off through a pad of Celite. The

solvent is removed under reduced pressure to yield crude 2-tert-butylaniline, which can be

purified by distillation.

This reduction is a cornerstone transformation, providing access to a sterically hindered aniline

that is a precursor for ligands, catalysts, and biologically active molecules.[11]

Modern Frontiers: The Nitro Group as a Leaving Group
in Cross-Coupling
Historically, the nitro group was not considered a typical leaving group for cross-coupling

reactions. However, recent advancements in catalysis have enabled the use of nitroarenes as

effective coupling partners, particularly in Suzuki-Miyaura reactions.[12] This development

significantly expands the synthetic utility of nitroaromatics, including 1-tert-butyl-2-
nitrobenzene.

The mechanism generally involves the oxidative addition of a low-valent palladium(0) complex

into the C–NO₂ bond, a step facilitated by bulky, electron-rich phosphine ligands like BrettPhos.

[12] This is followed by transmetalation with an organoboron reagent and subsequent reductive

elimination to form the new C–C bond.

1-tert-Butyl-2-nitrobenzene

2-tert-Butylbiphenyl Derivative

 Pd Catalyst (e.g., Pd(acac)₂)
Bulky Ligand (e.g., BrettPhos)

Base (e.g., K₃PO₄) 

Arylboronic Acid
(Ar-B(OH)₂)

Click to download full resolution via product page

Caption: Suzuki-Miyaura coupling using a nitroarene substrate.

This methodology allows for the construction of sterically congested biaryl structures that are

challenging to synthesize using traditional methods. The tert-butyl group can serve as a
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"conformational lock," influencing the dihedral angle of the resulting biaryl system, a feature

often exploited in materials science and ligand design.[6][13]

Electrophilic Aromatic Substitution: A Steric and
Electronic Tug-of-War
Further electrophilic substitution on the 1-tert-butyl-2-nitrobenzene ring is challenging but

mechanistically insightful. The ring is strongly deactivated by the electron-withdrawing nitro

group.[4][14] The directing effects are competitive:

tert-Butyl Group: An ortho, para-director due to its inductive electron-donating nature.[6][15]

Nitro Group: A meta-director due to its strong resonance and inductive electron withdrawal.

[14]

Considering the existing substitution pattern, the positions available for attack are C4, C5, and

C6.

C4 (para to t-Bu, meta to NO₂): This position is activated by the t-Bu group and less

deactivated by the NO₂ group.

C6 (ortho to t-Bu, ortho to NO₂): This position is sterically hindered by the t-Bu group and

strongly deactivated by the NO₂ group.

C5 (meta to t-Bu, para to NO₂): This position is strongly deactivated by the NO₂ group.

Therefore, electrophilic attack, while generally disfavored, is most likely to occur at the C4

position.

Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strong electron-withdrawing nitro group activates the aromatic ring toward

nucleophilic attack, particularly at the ortho and para positions relative to itself.[16] In 1-tert-
butyl-2-nitrobenzene, this means the C1 and C3 positions are activated. However, the C1

position is blocked by the non-leaving tert-butyl group. If a suitable leaving group (e.g., a

halogen) were present at the C6 position, SₙAr reactions would be highly favorable, stabilized
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by resonance involving the nitro group. While not a direct application of 1-tert-butyl-2-
nitrobenzene itself, its derivatives could be designed to exploit this reactivity.

Conclusion
1-tert-butyl-2-nitrobenzene is more than a simple substituted aromatic; it is a strategically

designed building block whose value lies in the predictable and useful reactivity conferred by its

ortho-substituted pattern. Its primary and most robust application remains the synthesis of 2-

tert-butylaniline, a key intermediate for accessing sterically demanding structures in medicinal

and materials chemistry. Furthermore, the evolution of cross-coupling catalysis has unlocked

new potential, transforming the nitro group from a mere precursor to an active participant in C–

C bond formation. Understanding the nuanced interplay of steric and electronic effects is

paramount for any scientist seeking to leverage this versatile compound in advanced organic

synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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